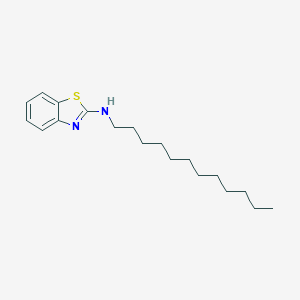![molecular formula C17H13N3O2S B303557 Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate](/img/structure/B303557.png)
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate, also known as EATA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in a variety of fields.
Wirkmechanismus
The exact mechanism of action of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. Studies have shown that Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to have antioxidant effects, which may help to protect against oxidative stress. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate in lab experiments is its relatively low cost and ease of synthesis. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to be relatively stable under a variety of conditions, which makes it a useful tool for studying various biological processes. However, one limitation of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate is its relatively low water solubility, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate. One area of interest is the development of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate-based fluorescent probes for detecting metal ions in biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate and to determine its potential as a therapeutic agent for various diseases. Finally, the development of more water-soluble derivatives of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate may expand its potential applications in lab experiments.
Synthesemethoden
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate can be synthesized using a multi-step process that involves the reaction of acenaphthenequinone with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl bromoacetate. The final product is obtained through the hydrolysis of the ethyl ester.
Wissenschaftliche Forschungsanwendungen
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
Produktname |
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate |
|---|---|
Molekularformel |
C17H13N3O2S |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
ethyl 2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetate |
InChI |
InChI=1S/C17H13N3O2S/c1-2-22-13(21)9-23-17-18-15-11-7-3-5-10-6-4-8-12(14(10)11)16(15)19-20-17/h3-8H,2,9H2,1H3 |
InChI-Schlüssel |
XJEBGJKDKPGMGD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C3=CC=CC4=C3C2=CC=C4)N=N1 |
Kanonische SMILES |
CCOC(=O)CSC1=NC2=C(C3=CC=CC4=C3C2=CC=C4)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303491.png)
![[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303493.png)
![3-amino-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303494.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303496.png)